molecular formula C25H29Cl2FN2O2 B2505199 1-([1,1'-Biphenyl]-4-yloxy)-3-(4-(4-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride CAS No. 1215418-60-2

1-([1,1'-Biphenyl]-4-yloxy)-3-(4-(4-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride

Numéro de catalogue: B2505199
Numéro CAS: 1215418-60-2
Poids moléculaire: 479.42
Clé InChI: GSOOOFOZEMGORD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-([1,1'-Biphenyl]-4-yloxy)-3-(4-(4-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride is a useful research compound. Its molecular formula is C25H29Cl2FN2O2 and its molecular weight is 479.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

1-([1,1'-Biphenyl]-4-yloxy)-3-(4-(4-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride, also known by its CAS number 524723-95-3, is a compound of interest in pharmacological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its interactions with various receptors, particularly in the context of neuropsychiatric disorders.

  • Molecular Formula : C25H27FN2O2
  • Molecular Weight : 406.49 g/mol
  • Structure : The compound features a biphenyl ether moiety and a piperazine ring, which are critical for its biological activity.

The biological activity of this compound primarily involves its interaction with serotonin (5-HT) receptors and the NMDA receptor system.

5-HT Receptor Interaction

Research indicates that derivatives of this compound exhibit high affinity for serotonin 5-HT1A receptors. In functional assays, compounds similar to 1-([1,1'-Biphenyl]-4-yloxy)-3-(4-(4-fluorophenyl)piperazin-1-yl)propan-2-ol have shown biased agonism towards ERK1/2 phosphorylation pathways, which are crucial in mediating antidepressant-like effects in animal models .

NMDA Receptor Modulation

The compound has been studied for its role as a glycine transporter-1 inhibitor. In a study involving MK-801-induced negative symptoms in schizophrenia models, administration of this compound significantly reversed the increased immobility in forced swimming tests, suggesting its potential as a treatment for negative symptoms associated with schizophrenia .

Table 1: Biological Activity Summary

Activity Effect Reference
5-HT1A Receptor BindingHigh affinity and selectivity
ERK1/2 Pathway ActivationAntidepressant-like effects
NMDA Receptor ModulationReversal of MK-801 induced immobility

Case Study 1: Antidepressant-Like Effects

In a controlled study, the administration of compounds related to 1-([1,1'-Biphenyl]-4-yloxy)-3-(4-(4-fluorophenyl)piperazin-1-yl)propan-2-ol demonstrated significant antidepressant-like effects in the Porsolt forced swimming test. The results indicated that these compounds preferentially activate pathways associated with mood regulation without affecting locomotor activity, highlighting their potential therapeutic utility .

Case Study 2: Schizophrenia Treatment Potential

Another study focused on the use of this compound in an animal model for schizophrenia. The glycine transporter inhibition led to improved behavioral outcomes in tests designed to measure negative symptoms of schizophrenia. This suggests that modulation of the NMDA receptor through glycine site activation could provide a novel approach to treating these challenging symptoms .

Applications De Recherche Scientifique

Glycine Transporter Inhibition

NFPS is primarily recognized for its role as a selective inhibitor of GlyT1. This inhibition is crucial in modulating glycine levels in the central nervous system, which can influence various neurotransmission processes.

Key Findings:

  • Enhancement of NMDA Receptor Activity : NFPS has been shown to enhance the amplitude of NMDA receptor-mediated excitatory postsynaptic currents (EPSCs), indicating its potential in modulating synaptic plasticity and cognitive functions .
  • Neuropharmacological Studies : Research has demonstrated that NFPS does not exhibit significant activity at GABA or glutamate receptors, making it a targeted approach for manipulating glycine levels without affecting other major neurotransmitter systems .

Neurological Disorders

NFPS has been investigated for its therapeutic potential in conditions such as schizophrenia and depression, where glycine modulation may alleviate symptoms.

Case Studies:

  • Schizophrenia Treatment : Studies suggest that enhancing glycine signaling may improve cognitive deficits associated with schizophrenia. NFPS's selective inhibition of GlyT1 could provide a novel treatment pathway .
  • Depression Models : Animal models have indicated that GlyT1 inhibitors like NFPS may have antidepressant-like effects, warranting further exploration in clinical settings .

Research on Mechanisms of Action

Understanding the mechanisms through which NFPS exerts its effects is critical for developing new therapeutic strategies. Research highlights include:

  • Modulation of Synaptic Transmission : NFPS influences synaptic transmission by altering glycine receptor activity, which is essential for inhibitory neurotransmission in the brain .
  • Impact on Neuroinflammation : There is emerging evidence suggesting that GlyT1 inhibitors may play a role in reducing neuroinflammation, a common feature in many neurodegenerative diseases .

Summary of Key Research Findings on NFPS

StudyFocus AreaKey Findings
Mallorga et al. (2003)GlyT1 InhibitionDemonstrated selective inhibition of GlyT1 with no significant activity at GABA or glutamate receptors
Harsing Jr. et al. (2003)NeuropharmacologyShowed enhancement of NMDA receptor activity via glycine transporter inhibition
Bergeron et al. (1998)Synaptic PlasticityFound that glycine transport modulation influences synaptic plasticity and cognitive functions

Propriétés

IUPAC Name

1-[4-(4-fluorophenyl)piperazin-1-yl]-3-(4-phenylphenoxy)propan-2-ol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27FN2O2.2ClH/c26-22-8-10-23(11-9-22)28-16-14-27(15-17-28)18-24(29)19-30-25-12-6-21(7-13-25)20-4-2-1-3-5-20;;/h1-13,24,29H,14-19H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSOOOFOZEMGORD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(COC2=CC=C(C=C2)C3=CC=CC=C3)O)C4=CC=C(C=C4)F.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29Cl2FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.